molecular formula C27H25N4+ B1244554 mauveine B

mauveine B

Cat. No.: B1244554
M. Wt: 405.5 g/mol
InChI Key: HSWLATQUKDEQDB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Mauveine B is a cationic phenazinium compound and one of the principal chromophores of Perkin's mauve, the first synthetic organic dye discovered in 1856 . This high-purity standard is offered For Research Use Only and is essential for advanced chemical and historical analysis. In modern research, this compound serves as a critical analytical standard in the field of heritage science. Its primary application is the precise chemical profiling of historical artifacts, particularly for authenticating and dating early synthetic dyes in 19th-century textiles and Victorian postage stamps . By using this compound as a reference, researchers can determine the specific synthesis route (e.g., Perkin's vs. Caro's method) used in historical dye production through techniques like HPLC-DAD-MS, leveraging metrics such as the Mauveine A/B ratio and the presence of other homologues . The compound's research value also extends to studies on the photophysics and degradation pathways of early synthetic dyes, providing insights into their stability and informing conservation strategies . Furthermore, this compound is a compound of interest in the exploration of the history of science, illustrating the complex chemistry that resulted from the oxidation of aniline with o- and p-toluidine impurities .

Properties

Molecular Formula

C27H25N4+

Molecular Weight

405.5 g/mol

IUPAC Name

3,6-dimethyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C27H24N4/c1-17-9-11-20(12-10-17)29-21-13-19(3)27-26(15-21)31(22-7-5-4-6-8-22)25-16-23(28)18(2)14-24(25)30-27/h4-16H,1-3H3,(H2,28,29)/p+1

InChI Key

HSWLATQUKDEQDB-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)C)N=C3C(=C2)C)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Historical Context and Chemical Composition

Mauveine B is part of a group of compounds known as mauveines, which were among the first synthetic dyes. Its chemical formula is C27H25N4XC_{27}H_{25}N_4X^-, where X represents an anion. The dye is composed of aniline, p-toluidine, and two molecules of o-toluidine, distinguishing it from its isomer, mauveine A . The discovery of mauveine marked a significant advancement in organic chemistry and the textile industry, leading to the mass production of synthetic dyes.

Dyeing Applications

This compound has been extensively used in the textile industry due to its vibrant color and stability. The dye imparts a characteristic red-mauve hue to silk and other fabrics.

Table 1: Dyeing Properties of this compound

Material Color Shade Stability Application
SilkRed-MauveHighFashion textiles
WoolRed-MauveModerateKnitted garments
CottonLight Red-MauveLowHome textiles

The dyeing process typically involves dissolving this compound in water with appropriate mordants to fix the color on the fabric .

Historical Analysis

This compound has also played a crucial role in the analysis of historical artifacts. Its presence in textiles provides insights into historical dyeing practices and trade routes. For instance, studies have analyzed Victorian-era postage stamps dyed with mauveine to determine their chemical composition and origin.

Case Study: Analysis of Victorian Postage Stamps

A study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze historical samples. The results indicated that this compound was the dominant compound in Perkin's original dyes used for lilac postage stamps, contrasting with other synthetic processes that produced different ratios of mauveines .

Material Science Applications

Recent research has explored the use of this compound in material science, particularly in developing photonic materials. The unique optical properties of this compound make it suitable for applications in sensors and light-emitting devices.

Table 2: Optical Properties of this compound

Property Value
Absorption Peak550 nm
Emission Peak580 nm
Quantum Yield0.45

The ability of this compound to absorb and emit light at specific wavelengths opens avenues for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Protected Amine Strategy

A breakthrough in selective this compound synthesis emerged with the use of N-tert-butyl-p-toluidine as a protected precursor. By replacing p-toluidine with this bulkier amine, researchers suppressed the formation of mauveine B2 and C, directing the reaction toward this compound. The protocol involves:

  • Dissolving N-tert-butyl-p-toluidine hydrochloride , aniline, and o-toluidine in a 1:1.5:1.5 molar ratio in aqueous sulfuric acid.

  • Adding potassium dichromate (K2Cr2O7K_2Cr_2O_7) as the oxidant under controlled temperatures (60–70°C).

  • Acidic hydrolysis with methanolic HCl to remove the tert-butyl group, yielding this compound as the major product.

LC-MS analyses confirm that this method produces this compound with ≥45% purity , a significant improvement over classical approaches. The tert-butyl group acts as a directing moiety, sterically hindering undesired coupling reactions while stabilizing intermediates through inductive effects.

Oxidative Coupling Conditions

The choice of oxidant critically influences this compound yield. Potassium dichromate remains optimal, as milder oxidants (e.g., FeCl₃) favor pseudomauveines, while stronger agents (e.g., HNO₃) degrade intermediates. Reaction parameters include:

  • pH : Maintained at 2–3 using H2SO4H_2SO_4 to protonate amines and facilitate electrophilic aromatic substitution.

  • Temperature : 60–70°C prevents over-oxidation of the aniline core.

  • Reaction Time : 4–6 hours ensures complete conversion without side-product accumulation.

Post-reaction, the crude product appears as a black precipitate, from which this compound is extracted using boiling toluene followed by column chromatography on silica gel with aqueous ammonia-methanol eluents.

Influence of Starting Material Ratios

Systematic variation of aniline, p-toluidine, and o-toluidine ratios reveals distinct compositional outcomes:

Molar Ratio (Aniline:p-Toluidine:o-Toluidine)Major ProductYield (%)
1:1:2Mauveine A38
1:1.5:1.5This compound52
1:2:1Mauveine B2 + C29

Data derived from LC-MS quantitation of reaction mixtures. Excess o-toluidine enhances the nucleophilicity of the coupling partner, favoring the formation of this compound’s dimethyl-substituted structure.

Purification and Analytical Validation

Chromatographic Separation

Crude mauveine mixtures require rigorous purification to isolate this compound. Sequential extraction with boiling toluene removes non-polar byproducts, while silica gel chromatography with 20% aqueous NH₃ in methanol separates this compound (Rf = 5.1 min) from mauveine A (Rf = 4.8 min) and other chromophores. Acidic workup (MeOH/HCl) ensures complete deprotection of tert-butyl groups, confirmed by a shift in molecular ion peaks from m/z 447–461 (protected) to m/z 363–377 (deprotected).

Spectroscopic Characterization

This compound exhibits distinct spectral signatures:

  • UV-Vis : λmax=550nm\lambda_{\text{max}} = 550 \, \text{nm} in methanol, with a molar absorptivity ε=12,400L\cdotpmol1\cdotpcm1\varepsilon = 12,400 \, \text{L·mol}^{-1}\text{·cm}^{-1}.

  • MS : Molecular ion at m/z 377 [M]+[M]^+, corresponding to C24H21N4+C_{24}H_{21}N_4^+.

  • NMR : Aromatic protons at δ 7.2–7.8 ppm (two methyl groups at δ 2.3 and 2.6 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mauveine B
Reactant of Route 2
mauveine B

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